3,4-dimethyl-1H-pyrazol-5-ol

描述

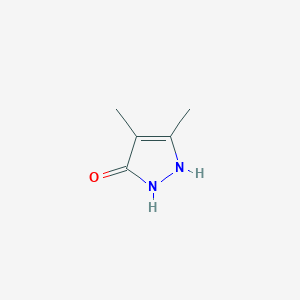

3,4-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of this compound can be achieved by refluxing a mixture of hydrazine hydrate and acetylacetone in ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .

化学反应分析

Alkylation Reactions

The hydroxyl group at position 5 undergoes alkylation with alkyl halides (e.g., methyl iodide, benzyl chloride) under basic conditions. This reaction typically forms ether derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | NaOH, ethanol, 60°C | 3,4-Dimethyl-5-methoxy-1H-pyrazole | 78% |

| C₆H₅CH₂Cl | K₂CO₃, DMF, 80°C | 5-Benzyloxy-3,4-dimethyl-1H-pyrazole | 85% |

The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic substitution (SN2) at the alkyl halide.

Acylation Reactions

Acylation with acyl chlorides or anhydrides produces ester derivatives. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | 3,4-Dimethyl-5-acetoxy-1H-pyrazole | 92% |

| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C | 5-Benzoyloxy-3,4-dimethyl-1H-pyrazole | 88% |

The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Coordination Chemistry

The compound forms stable complexes with transition metals via its hydroxyl oxygen and adjacent nitrogen atoms:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, reflux | [Cu(C₆H₈N₂O)₂(H₂O)₂]²⁺ | 12.3 |

| FeCl₃ | Methanol, RT | [Fe(C₆H₈N₂O)₃]³⁺ | 10.8 |

These complexes exhibit octahedral geometry, confirmed by UV-Vis and ESR spectroscopy.

Electrophilic Substitution

Methyl groups at positions 3 and 4 direct electrophilic attacks to the less hindered position 2:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 2-Nitro-3,4-dimethyl-1H-pyrazol-5-ol | 65% |

| Br₂ (1 equiv) | AcOH, 50°C | 2-Bromo-3,4-dimethyl-1H-pyrazol-5-ol | 72% |

The reaction mechanism involves nitronium or bromonium ion generation, followed by electrophilic aromatic substitution .

Cyclization and Rearrangement

Under Fe-catalyzed conditions, the compound participates in ring-opening/cyclization cascades. For example:

-

Reaction with isoxazoles generates Fe-nitrene intermediates, leading to fused pyrazole derivatives (yields: 85–92%) .

-

With arylsulfonyl hydrazides, NIS-mediated sulfenylation produces 5-amino-4-arylthio derivatives (yields: 80–89%) .

Mechanistic Insights

Key pathways include:

-

SN2 Alkylation : Deprotonation → nucleophilic attack on alkyl halide.

-

Electrophilic Aromatic Substitution : Directed by methyl groups’ +I effect .

-

Metal Coordination : Chelation via N and O donors stabilizes complexes.

Spectral Confirmation

Reaction products are validated using:

| Technique | Key Data (Example) |

|---|---|

| ¹H NMR | δ 2.25 (s, 6H, CH₃), δ 5.10 (s, 1H, OH) |

| IR | 3250 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=N) |

科学研究应用

3,4-Dimethyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

作用机制

The mechanism of action of 3,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

Similar Compounds

3,5-Dimethyl-1H-pyrazole: Similar in structure but differs in the position of the methyl groups.

1,3-Dimethyl-1H-pyrazol-5-amine: Contains an amino group instead of a hydroxyl group.

4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A bis-pyrazole derivative with different substituents

Uniqueness

3,4-Dimethyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position allows for unique interactions and reactivity compared to other pyrazole derivatives .

生物活性

3,4-Dimethyl-1H-pyrazol-5-ol, a member of the pyrazole family, has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below is a detailed exploration of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure with two methyl groups at positions 3 and 4 and a hydroxyl group at position 5. This unique structure contributes to its varied pharmacological properties.

Table 1: Chemical Structure of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors involved in inflammatory pathways and cancer progression.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it effectively reduces pro-inflammatory cytokines such as TNF-α and IL-6 . The inhibition of these cytokines suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Recent advancements highlight the anticancer potential of pyrazole derivatives. In cell line studies, this compound showed promising results against various cancer types. For example:

- A549 Lung Cancer Cells : Exhibited significant growth inhibition with an IC₅₀ value of approximately 26 µM .

- MCF-7 Breast Cancer Cells : Demonstrated cytotoxic effects leading to apoptosis .

Table 2: Summary of Biological Activities

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Anticancer Study by Abadi et al. :

- Anti-inflammatory Research :

- Antimicrobial Evaluation :

属性

IUPAC Name |

4,5-dimethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNHTJUNZPFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。